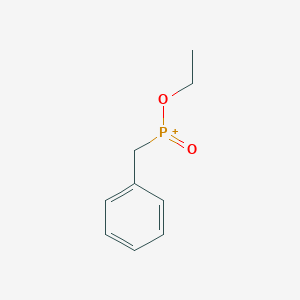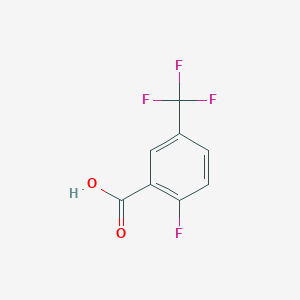
2-Fluoro-5-(trifluoromethyl)benzoic acid
概要
説明
Synthesis Analysis
The synthesis of fluorinated benzoic acids, including structures similar to 2-Fluoro-5-(trifluoromethyl)benzoic acid, involves strategies such as electrophilic fluorination, nucleophilic substitution, and cyclization reactions. For instance, fluoro-bridged metal-organic frameworks have been synthesized from perfluoroalkyl substances, highlighting the utility of fluorinated benzoic acids in constructing complex structures (Sheybani et al., 2023). Additionally, the synthesis of mono- and difluoronaphthoic acids demonstrates the flexibility and adaptability of fluorination techniques in creating fluorinated benzoic acid derivatives (Tagat et al., 2002).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including 2-Fluoro-5-(trifluoromethyl)benzoic acid, is characterized by the presence of fluorine atoms that significantly influence the chemical and physical properties of the molecules. For example, the introduction of fluorine atoms can enhance the stability and modify the electronic properties of the molecular framework. Studies on fluorine-containing compounds, such as fluoropolyimides, demonstrate the impact of fluorination on molecular structure and subsequent material properties (Xie et al., 2001).
Chemical Reactions and Properties
Fluorinated benzoic acids participate in various chemical reactions, leveraging the unique reactivity of fluorine atoms. These reactions include nucleophilic aromatic substitution, where fluorine's electron-withdrawing nature facilitates the introduction of new functional groups. The synthesis and study of fluorine-containing carbocations illustrate the reactivity of fluorinated benzoic acids in synthesizing more complex fluorinated compounds (Pozdnyakovich & Shteingarts, 1974).
Physical Properties Analysis
The physical properties of 2-Fluoro-5-(trifluoromethyl)benzoic acid, such as melting point, boiling point, and solubility, are significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size contribute to strong intermolecular forces, affecting the compound's physical state and behavior in solutions. Research on fluorinated liquid crystals, for example, shows how fluorination can alter phase behavior and thermal properties, indicative of the broader implications of fluorine in modifying physical properties (Zhou, Narayanan, & Li, 2007).
Chemical Properties Analysis
The chemical properties of 2-Fluoro-5-(trifluoromethyl)benzoic acid, such as acidity, reactivity, and stability, are markedly influenced by the fluorine substituents. The strong electron-withdrawing effect of fluorine atoms can increase the acidity of the carboxylic acid group, making fluorinated benzoic acids more reactive in certain conditions. Studies on the synthesis and reactivity of fluorinated compounds provide insights into the unique chemical behaviors conferred by fluorination (Banks et al., 2003).
科学的研究の応用
-
Chemical Synthesis
-
Pharmaceutical Research
- This compound has been implicated in the study of HDL metabolism and atherosclerotic plaque development .
- Inhibitors of endothelial lipase (EL) activity, which this compound could potentially be used to develop, are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease .
-
Molecular Biology
-
Synthesis of 1,3,4-Oxadiazole Derivatives
-
Investigation of Ligand Binding with Chaperones
- It has also been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
- The methods of application would involve standard biochemical techniques, such as surface plasmon resonance and NMR spectroscopy .
- The outcomes of this application would be a better understanding of the binding interactions between these ligands and chaperones .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
特性
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFKXWNFWIUMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350862 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzoic acid | |
CAS RN |
115029-23-7 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115029-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

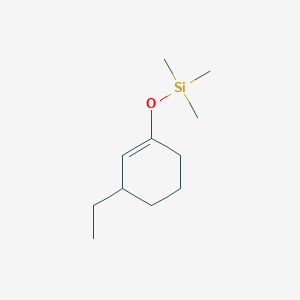
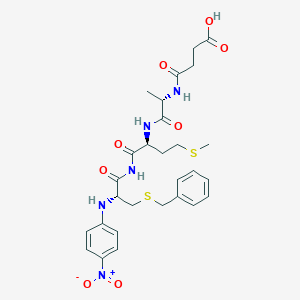
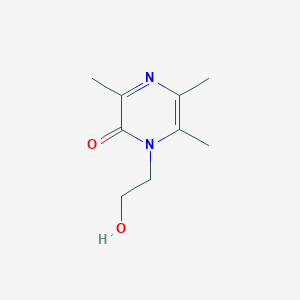
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
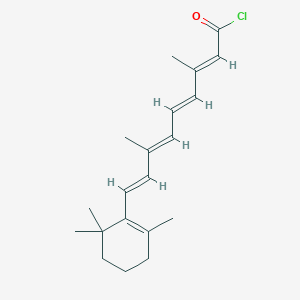

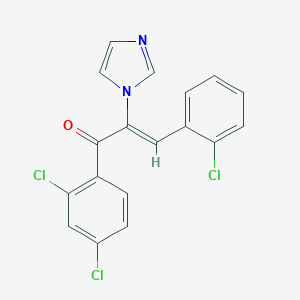
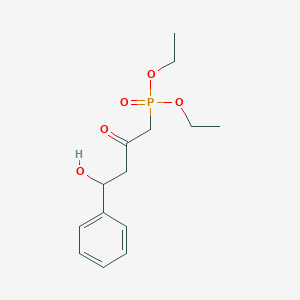
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
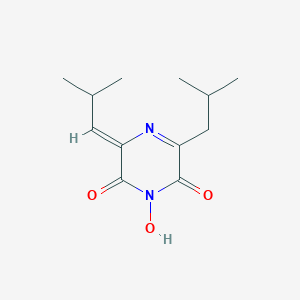
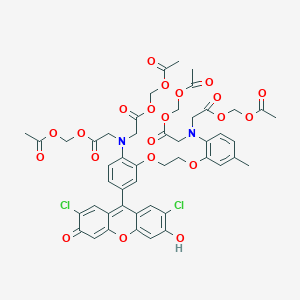
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
